molecular formula C6H15Cl2N3O B1402569 4-Methylpiperazine-2-carboxamide dihydrochloride CAS No. 1361111-70-7

4-Methylpiperazine-2-carboxamide dihydrochloride

Cat. No. B1402569
M. Wt: 216.11 g/mol
InChI Key: GGMLBQNPYBQXIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as MPC, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of MPC is represented by the formula C₆H₁₃N₃O · 2HCl. More detailed structural information can be found on databases like PubChem .


Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines . Other reactions include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .


Physical And Chemical Properties Analysis

MPC has a molecular weight of 216.11 g/mol. More detailed physical and chemical properties can be found on databases like PubChem .

Scientific Research Applications

Synthesis of Phenoxathiine Derivatives

The compound 4-Methylpiperazine-2-carboxamide dihydrochloride is synthesized and used in the creation of new carboxamides and sulfonamides, which are part of phenoxathiine derivatives. These derivatives are synthesized based on 2-arylaminopyrimidine derivatives, N-methylpiperazine, and other compounds. This process involves intramolecular cyclization and discusses the reactivity of certain compounds in the acylation of amines (Ignatovich et al., 2019).

Synthesis of N-methylpiperazine Series

4-Methylpiperazine-2-carboxamide dihydrochloride serves as a base structure for synthesizing new carboxylic acid amides, which are part of the N-methylpiperazine series. The synthesis involves reactions with 1-methylpiperazine or related compounds, resulting in a series of amides with the N-methylpiperazine fragment. This process contributes to the synthesis of antileukemic agent imatinib and its isomers (Koroleva et al., 2011).

Role in Metabolic Studies

The compound plays a role in studying the metabolism of certain newly synthesized compounds with anticancer activity. It helps in identifying the major metabolites in rat bile, contributing to understanding the compound's in vivo and in vitro anticancer properties and low toxicity (Jiang et al., 2007).

PET Imaging Agent Synthesis

4-Methylpiperazine-2-carboxamide dihydrochloride is used in synthesizing compounds for positron emission tomography (PET) imaging agents. These agents are crucial for imaging of specific enzymes in neuroinflammation, assisting in the diagnosis and understanding of various neuroinflammatory conditions (Wang et al., 2018).

Synthesis of Benzamides

The compound is used in synthesizing benzamides, which are essential in the development of pharmaceuticals. The synthesis process involves bromination and amination, and it contributes to understanding the reactions and optimizations necessary for efficient synthesis (Lu Xiao-qin, 2010).

properties

IUPAC Name

4-methylpiperazine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O.2ClH/c1-9-3-2-8-5(4-9)6(7)10;;/h5,8H,2-4H2,1H3,(H2,7,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMLBQNPYBQXIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(C1)C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylpiperazine-2-carboxamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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